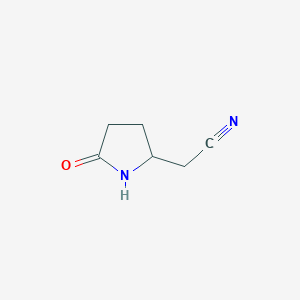
2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid
Vue d'ensemble
Description
2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid is a compound used for proteomics research . It has a molecular formula of C10H8N2O4 and a molecular weight of 220.18 .
Molecular Structure Analysis
The molecular structure of 2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid consists of a quinoxalin-1-yl group attached to an acetic acid group . The quinoxalin-1-yl group contains a tetrahydroquinoxaline ring with two carbonyl (C=O) groups at the 2 and 3 positions .Applications De Recherche Scientifique
Proteomics Research
2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid: is utilized in proteomics research due to its biochemical properties . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound may be used as a reagent or a building block in synthesizing peptides or mimetics that interact with proteins of interest.
Organic Synthesis
The compound serves as a precursor in the synthesis of various organic molecules. Its structure is conducive to modifications that can lead to the creation of novel organic compounds with potential applications in medicinal chemistry and materials science .
Medicinal Chemistry
In medicinal chemistry, 2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid could be explored for the development of new therapeutic agents. Its quinoxaline core is a common motif in pharmaceuticals, and modifications to its structure could result in compounds with biological activity .
Chemical Biology
This compound may be used in chemical biology studies to probe biological systems. Chemical biology integrates the principles of chemistry and biology to understand and manipulate biological systems at a molecular level. The compound’s reactivity and ability to be tagged with other functional groups make it a valuable tool for tracing biological pathways .
Materials Science
In materials science, the compound’s unique chemical structure could be leveraged to synthesize new materials with specific properties, such as conductivity or luminescence. It could be a component in the development of organic semiconductors or photovoltaic materials .
Analytical Chemistry
2-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid: might be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties allow it to serve as a benchmark for calibrating instruments or validating analytical methods .
Environmental Chemistry
The environmental fate and transport of this compound could be studied to understand its persistence and impact on ecosystems. Research in this area could lead to insights into the degradation pathways and potential bioaccumulation of similar compounds .
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,3-dioxo-4H-quinoxalin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-8(14)5-12-7-4-2-1-3-6(7)11-9(15)10(12)16/h1-4H,5H2,(H,11,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBQRMYAQGDFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=O)N2CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901229387 | |
| Record name | 3,4-Dihydro-2,3-dioxo-1(2H)-quinoxalineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carboxymethyl-1,4-dihydro-2,3-quinoxalinedione | |
CAS RN |
80310-03-8 | |
| Record name | 3,4-Dihydro-2,3-dioxo-1(2H)-quinoxalineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80310-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2,3-dioxo-1(2H)-quinoxalineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6141849.png)




![4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B6141888.png)


![ethyl 3-[(carbamoylimino)amino]but-2-enoate](/img/structure/B6141913.png)

![1,4-dioxaspiro[4.4]nonan-2-ylmethanol](/img/structure/B6141924.png)